![molecular formula C6H4Br2N4 B13649598 5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13649598.png)
5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of bromine atoms at the 5th and 8th positions and a methyl group at the 2nd position on the triazolopyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves the bromination of 2-methyl-[1,2,4]triazolo[1,5-a]pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: The bromine atoms can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with conditions involving the use of a base and a suitable solvent like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Coupling Reactions: Products include biaryl or heteroaryl compounds formed through the coupling of the triazolopyrazine core with other aromatic systems.
Wissenschaftliche Forschungsanwendungen
5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving brominated heterocycles.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The bromine atoms and the triazolopyrazine core may play a crucial role in binding to these targets, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazine: This compound lacks the bromine atoms and has a saturated ring system, making it structurally distinct.
6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine: Similar to 5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine but with different bromination patterns.
Uniqueness
This compound is unique due to its specific bromination pattern and the presence of a methyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of novel therapeutic agents and materials.
Eigenschaften
Molekularformel |
C6H4Br2N4 |
|---|---|
Molekulargewicht |
291.93 g/mol |
IUPAC-Name |
5,8-dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H4Br2N4/c1-3-10-6-5(8)9-2-4(7)12(6)11-3/h2H,1H3 |
InChI-Schlüssel |
GAVVLRRUCLQZPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=CN=C(C2=N1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


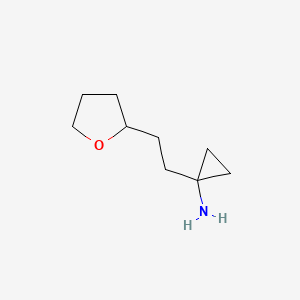
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)
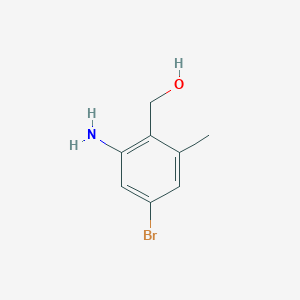

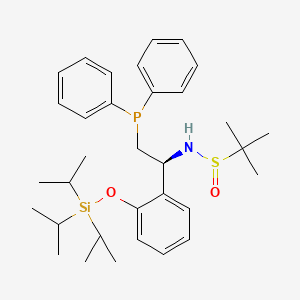
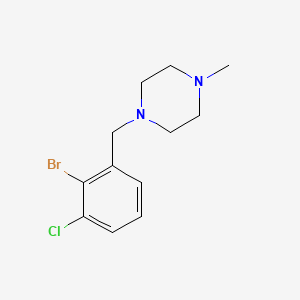

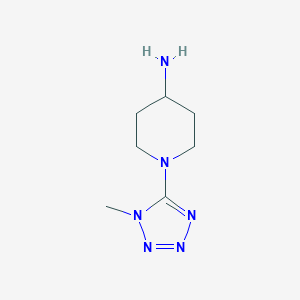
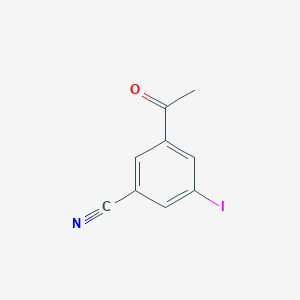
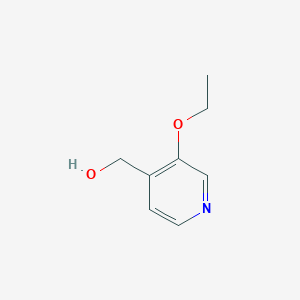


![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
![N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13649600.png)
